molecular formula C20H18N2O3 B5959562 (5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one

(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one

Cat. No.: B5959562
M. Wt: 334.4 g/mol
InChI Key: OQYCPTCBDZPRCX-AJPZXXEMSA-N
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Description

(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrol-2-one core, hydroxyphenyl, and phenylethyliminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 3-(1-phenylethyliminomethyl)pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anticancer effects could be related to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K-AKT and MAPK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(5Z)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]-3-(1-phenylethyliminomethyl)pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13(15-5-3-2-4-6-15)21-12-17-19(24)18(22-20(17)25)11-14-7-9-16(23)10-8-14/h2-13,23-24H,1H3,(H,22,25)/b18-11-,21-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCPTCBDZPRCX-AJPZXXEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC2=C(C(=CC3=CC=C(C=C3)O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N=CC2=C(/C(=C/C3=CC=C(C=C3)O)/NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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